

# SPG302 Safety Profile: A Comparative Benchmark Against Established Neurotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Spg302    |           |
| Cat. No.:            | B10860899 | Get Quote |

#### For Immediate Release

LOS ANGELES, December 15, 2025 – Spinogenix, Inc., a clinical-stage biopharmaceutical company, today released a comprehensive comparison guide detailing the safety profile of its lead candidate, **SPG302** (tazbentetol), benchmarked against other neurotherapeutics for Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease (AD). This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison based on available clinical trial data.

**SPG302** is a first-in-class, orally administered small molecule designed to regenerate glutamatergic synapses, addressing the synaptic loss that is a key pathological feature of many neurodegenerative diseases.[1][2][3][4] Recent Phase 2a clinical trials in both ALS and Alzheimer's disease have highlighted **SPG302**'s favorable safety and tolerability profile.

### **Executive Summary of Safety Data**

Clinical trial data for **SPG302** indicates that the therapeutic is generally well-tolerated in patients with both ALS and Alzheimer's disease.[1][5][6][7][8] Across the Phase 2a studies, no treatment-related serious adverse events have been reported.[1][5][6][7][8][9][10] This stands in contrast to some other neurotherapeutics that, while offering clinical benefits, are associated with a range of adverse effects.



# Comparative Safety Analysis: SPG302 in Amyotrophic Lateral Sclerosis (ALS)

The Phase 2a clinical trial of **SPG302** in ALS (NCT05882695) demonstrated a favorable safety profile over a six-month period with a 300mg daily oral dose.[5][9][10] Treatment-emergent adverse events were reported in 16.7% of patients (4 out of 24), with three of these events being related to elevated liver enzymes.[11] Importantly, no serious adverse events were deemed to be related to the treatment.[5][9][10][11]

This profile compares favorably to established ALS treatments such as Riluzole and Edaravone.

| Adverse Event              | SPG302<br>(300mg/day)[11] | Riluzole<br>(100mg/day)[12]<br>[13] | Edaravone (IV)[14] |
|----------------------------|---------------------------|-------------------------------------|--------------------|
| Serious AEs                | 0% (treatment-related)    | Not specified in source             | 16%                |
| Discontinuation due to AEs | 0% (from available data)  | ~14%                                | 1%                 |
| Nausea                     | Not reported as common    | >10%                                | 4.6%               |
| Asthenia (Weakness)        | Not reported as common    | >10%                                | Not specified      |
| Dizziness                  | Not reported as common    | >10%                                | Not specified      |
| Elevated Liver<br>Enzymes  | 12.5% (3 of 24 patients)  | Reported, rate varies               | Not specified      |
| Infusion-site<br>Reactions | N/A (oral)                | N/A (oral)                          | >5%                |



# Comparative Safety Analysis: SPG302 in Alzheimer's Disease (AD)

In the Phase 2a trial for Alzheimer's disease (NCT06427668), **SPG302** was also found to be safe and well-tolerated, both as a monotherapy and in combination with standard-of-care treatments.[1][6][8] In an initial cohort of 13 patients, four experienced adverse events, all of which were classified as Grade 1, resolved, and were considered unrelated to **SPG302**.

The safety profile of **SPG302** is notably different from some other treatments for Alzheimer's disease, particularly those that target amyloid plaques.

| Adverse Event                                      | SPG302<br>(300mg/day)              | Donepezil (5-<br>10mg/day)[15][16] | Lecanemab (IV)[17]<br>[18][19]   |
|----------------------------------------------------|------------------------------------|------------------------------------|----------------------------------|
| Serious AEs                                        | 0% (treatment-related)             | Not specified in source            | >1% (some fatal)                 |
| Discontinuation due to AEs                         | 0% (from available data)           | ~12%                               | 6.9%                             |
| Nausea                                             | Not reported as common             | 11-19%                             | <10%                             |
| Diarrhea                                           | Not reported as common             | 10-15%                             | <10%                             |
| Vomiting                                           | Not reported as common             | 5-9%                               | <10%                             |
| Amyloid-Related<br>Imaging Abnormalities<br>(ARIA) | Not expected (different mechanism) | N/A (different<br>mechanism)       | ARIA-E: 12.6%, ARIA-<br>H: 17.3% |
| Infusion-related<br>Reactions                      | N/A (oral)                         | N/A (oral)                         | 26.4%                            |

#### **Mechanism of Action of SPG302**



**SPG302**'s unique mechanism of action, which focuses on regenerating synapses, may contribute to its favorable safety profile. It is a third-generation benzothiazole derivative that targets the F-actin cytoskeleton, a key component in the formation and maintenance of dendritic spines, the postsynaptic component of most excitatory synapses.[20][21] A predecessor compound to **SPG302** has been shown to target fascin, an actin-bundling protein, to promote the growth of dendritic spines.[10] By promoting the formation of new, functional synapses, **SPG302** aims to restore neuronal circuits and improve cognitive and motor function.



Click to download full resolution via product page

SPG302 signaling pathway for synaptogenesis.

### **Experimental Protocols for Safety Assessment**

The safety of **SPG302** in clinical trials is assessed through rigorous and standardized protocols, in accordance with ICH Good Clinical Practice guidelines.[22] While the complete study protocols are not publicly available, the methodology for safety assessment in such trials typically includes:

- Screening and Eligibility: A thorough evaluation of potential participants' medical history and baseline health status to ensure they meet the inclusion and exclusion criteria.[23]
- Adverse Event (AE) Monitoring and Reporting: Continuous monitoring and systematic
  recording of any unfavorable medical occurrences in trial participants. These are classified
  by severity (e.g., mild, moderate, severe), seriousness (e.g., resulting in hospitalization, lifethreatening), and causality (i.e., relationship to the investigational drug).[3]
- Clinical Laboratory Tests: Regular monitoring of hematology, blood chemistry, and urinalysis to detect any potential drug-induced changes in organ function.



- Vital Signs and Physical Examinations: Regular measurement of vital signs (blood pressure, heart rate, respiratory rate, temperature) and comprehensive physical examinations at specified intervals throughout the trial.
- Electrocardiograms (ECGs): Assessment of cardiac function to detect any potential drugrelated effects on the heart's electrical activity.
- Data Safety Monitoring Board (DSMB): An independent group of experts that periodically reviews the accumulating safety data to ensure the ongoing safety of trial participants.





Click to download full resolution via product page

Generalized workflow for safety assessment in clinical trials.

#### Conclusion

The available data suggests that **SPG302** has a highly favorable safety profile, particularly concerning the absence of treatment-related serious adverse events. This, combined with its novel mechanism of action, positions **SPG302** as a promising therapeutic candidate for neurodegenerative diseases. Further investigation in larger, pivotal trials is warranted to continue to evaluate the safety and efficacy of this novel synaptogenic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Spinogenix Reports Evidence of Rapid, Sustained Cognitive Improvement in Alzheimer's Patients from Phase 2a Trial of TAZBENTETOL (formerly SPG302) - Spinogenix [spinogenix.com]
- 2. neurologylive.com [neurologylive.com]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. Spinogenix Announces Positive First Cohort Results from Phase 2a Trial Evaluating SPG302 for Alzheimer's Disease - Spinogenix [spinogenix.com]
- 5. Spinogenix Presents Topline Phase 2a Clinical Trial Results for SPG302, a First-in-Class ALS Treatment Spinogenix [spinogenix.com]
- 6. Spinogenix's Alzheimer's drug touts disease-modifying potential in Phase IIa study [clinicaltrialsarena.com]
- 7. alsnewstoday.com [alsnewstoday.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Spinogenix's ALS hopeful to advance to registrational trial Clinical Trials Arena [clinicaltrialsarena.com]



- 10. Spinogenix Reports Positive Phase 2a Results for ALS Drug Candidate SPG302 [clival.com]
- 11. neurologylive.com [neurologylive.com]
- 12. Riluzole: Package Insert / Prescribing Information / MOA [drugs.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Table 18, Summary of Adverse Events Clinical Review Report: Edaravone (Radicava) -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. fda.report [fda.report]
- 16. Aricept (Donepezil): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. Updated safety results from phase 3 lecanemab study in early Alzheimer's disease PMC [pmc.ncbi.nlm.nih.gov]
- 18. Updated safety results from phase 3 lecanemab study in early Alzheimer's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rxfiles.ca [rxfiles.ca]
- 20. SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SPG302 Reverses Synaptic and Cognitive Deficits Without Altering Amyloid or Tau Pathology in a Transgenic Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. hub.ucsf.edu [hub.ucsf.edu]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [SPG302 Safety Profile: A Comparative Benchmark Against Established Neurotherapeutics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860899#benchmarking-spg302-s-safety-profile-against-other-neurotherapeutics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com